molecular formula C8H6ClNO5 B1611599 4-Chloro-2-methoxy-5-nitrobenzoic acid CAS No. 68255-77-6

4-Chloro-2-methoxy-5-nitrobenzoic acid

Cat. No. B1611599
CAS RN: 68255-77-6
M. Wt: 231.59 g/mol
InChI Key: RSBXOVZBSUWTCT-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-nitrobenzoic acid is a derivative of alkoxybenzoic acid1. It is a complex organic compound with the molecular formula C8H6ClNO52.



Synthesis Analysis

This compound can be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide1. It can also serve as a starting material in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles3.



Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxy-5-nitrobenzoic acid can be analyzed using various spectroscopic techniques. For instance, 1H and 13C-NMR spectra can be used for characterization1. The crystal structures can be solved by direct methods using programs like SHELXS-974.



Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-methoxy-5-nitrobenzoic acid are not explicitly mentioned in the search results. However, nitro compounds in general can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation5.



Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-2-methoxy-5-nitrobenzoic acid is 231.59 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 52. The exact mass and monoisotopic mass are 230.9934500 g/mol2.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-2-methoxy-5-nitrobenzoic acid has been explored as a potential building block in the synthesis of heterocyclic compounds. Sukhomlinov and Maksimets (1965) demonstrated its use in synthesizing isomeric methoxy derivatives of 6-nitro-9-chlordacridine and 6-nitroacridone, highlighting its role in facilitating Ullmann reactions and phosphorus oxychloride cyclization processes (Sukhomlinov & Maksimets, 1965). Additionally, Křupková et al. (2013) discussed its utility in the solid-phase synthesis of various nitrogenous heterocycles, emphasizing its versatility as a multireactive building block in heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).

Plant Chlorosis Induction

In the field of agricultural science, this compound has been studied for its effect on plant chlorosis. Dimmock (1967) explored the ability of derivatives of 4-methoxy-3-nitrobenzoic acid to produce chlorosis in plants. This research provides insights into the structural requirements of compounds for inducing specific plant responses (Dimmock, 1967).

Solubility and Transfer Studies

Hart et al. (2015) conducted research on the solubility of 4-chloro-2-methoxy-5-nitrobenzoic acid in different solvents, contributing valuable data for its application in various chemical processes (Hart et al., 2015). Furthermore, Stovall et al. (2005) utilized the Abraham solvation parameter model to correlate its solubility in organic solvents, providing a mathematical framework for understanding solute-solvent interactions (Stovall et al., 2005).

Crystal Engineering

Oruganti et al. (2017) highlighted the role of 2-Chloro-4-nitrobenzoic acid, a structurally similar compound, in crystal engineering. They synthesized molecular salts/cocrystals to explore the importance of halogen bonds in these structures, providing insights that could be extrapolated to 4-Chloro-2-methoxy-5-nitrobenzoic acid (Oruganti et al., 2017).

Safety And Hazards

While specific safety and hazard information for 4-Chloro-2-methoxy-5-nitrobenzoic acid is not available, similar compounds like 4-Chloro-2-methylbenzoic acid are considered hazardous according to the 2012 OSHA Hazard Communication Standard7.


properties

IUPAC Name

4-chloro-2-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBXOVZBSUWTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511424
Record name 4-Chloro-2-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxy-5-nitrobenzoic acid

CAS RN

68255-77-6
Record name 4-Chloro-2-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 33 g of 4-chloro-o-anisic acid in sulfuric acid (100 ml) was added 20 g of potassium nitrate under ice-cooling and the resulting mixture was stirred for 2 hours. The reaction mixture was added to ice/water and extracted with ethyl acetate and the organic layer was dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, 41 g of the title compound was obtained as pale yellow crystals.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a stream of argon, 1.50 g of 4-chloro-2-methoxybenzoic acid was added to 10 ml of sulfuric acid under ice-cooling, and 0.85 g of potassium nitrate was added to the solution in small portions, followed by 2 hours of stirring. After completion of the reaction, the reaction solution was poured on crushed ice, and the thus precipitated product of interest was collected by filtration, washed with methanol and then dried under a reduced pressure to give 1.74 g of 4-chloro-2-methoxy-5-nitrobenzoic acid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kato, T Morie, K Hino, T Kon, S Naruto… - Journal of medicinal …, 1990 - ACS Publications
With thepurpose of obtaining more potent andselective gastric prokinetic agents than metoclopramide (1), a new series of N-[(2-morpholinyl) alkyl] benzamides (17-52) were …
Number of citations: 49 pubs.acs.org

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